molecular formula C16H15N5OS B2766482 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-45-5

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2766482
CAS No.: 878702-45-5
M. Wt: 325.39
InChI Key: FJMRJCXXHFJULB-UHFFFAOYSA-N
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Description

The compound 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a sulfanyl acetamide derivative featuring a tetrazole ring substituted with a naphthalene moiety and an allyl (prop-2-en-1-yl) acetamide group. Tetrazole-containing compounds are widely studied for their bioisosteric properties, metabolic stability, and diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The naphthalene group enhances hydrophobic interactions in biological systems, while the allyl substituent may contribute to reactivity or binding flexibility. This compound’s synthesis likely involves copper-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution, as seen in structurally related molecules .

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-10-17-15(22)11-23-16-18-19-20-21(16)14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRJCXXHFJULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NN=NN1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the naphthalene derivative, followed by the introduction of the tetrazole ring through cycloaddition reactions. The sulfanyl group is then introduced via thiolation reactions, and finally, the acetamide group is added through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Substituents Core Heterocycle Reference
2-{[1-(Naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide (Target Compound) C₁₉H₁₅N₅OS Naphthalen-1-yl, prop-2-en-1-yl Tetrazole -
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide C₁₉H₁₅N₅OS Naphthalen-1-yl, phenyl Tetrazole
N-(Naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₁₇N₅OS₂ Naphthalen-1-yl, prop-2-en-1-yl, thiophen-2-yl Triazole
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide C₁₅H₁₄ClN₇OS₂ 3-Chloro-4-methylphenyl, ethyl thiadiazole Tetrazole
ZINC01029685 (2-[1-(4-(dimethylamino)phenyl)tetrazol-5-yl]sulfanyl-N-(4-isopropylphenyl)acetamide) C₂₀H₂₂N₆OS 4-(Dimethylamino)phenyl, 4-isopropylphenyl Tetrazole
  • Replacement of tetrazole with triazole (as in ) alters electronic properties and hydrogen-bonding capacity, which may affect biological activity. Substituents like thiophene () or thiadiazole () introduce additional heteroatoms, influencing solubility and target interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) pKa LogP
Target Compound 361.42 ~1.36* ~12.84* ~3.2†
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide 361.42 1.36 12.84 3.5
ZINC01029685 394.49 - - 4.1†

*Predicted based on structural similarity ; †Estimated via computational tools.

  • The allyl group in the target compound may slightly reduce LogP compared to phenyl derivatives, improving aqueous solubility.
  • Thiophene- or thiadiazole-containing analogs () likely exhibit lower LogP due to polar heteroatoms.

Biological Activity

The compound 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16N6S\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{S}

This structure includes a naphthalenyl group, a tetrazole moiety, and an acetamide functional group, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related tetrazole-containing compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as nasopharyngeal carcinoma (NPC-TW01) and lung carcinoma (H661) .

Cell Line IC50 (μM) Mechanism of Action
NPC-TW010.6Inhibition of cell cycle progression
H6611.2Induction of apoptosis
Hep3B0.8Alteration in mitochondrial function

The mechanism by which this compound exerts its antiproliferative effects is primarily through the modulation of cell cycle dynamics. Studies have shown that it causes an accumulation of cells in the S phase, indicating a disruption in DNA synthesis and replication processes . Additionally, it has been observed to induce apoptotic pathways in sensitive cancer cell lines.

Study 1: Anticancer Activity

In a comparative study involving various naphthalene derivatives, researchers synthesized several compounds including this compound. The results indicated that this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting its potential therapeutic window .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to evaluate the impact of different substituents on the naphthalene and tetrazole rings. Variations in these groups significantly influenced the compound's potency against various cancer types, suggesting that further optimization could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

Tetrazole ring formation : Reacting nitriles with sodium azide and ammonium chloride under reflux (e.g., in DMF) .

Sulfanyl-acetamide coupling : Introducing the sulfanyl group via nucleophilic substitution, followed by reaction with prop-2-en-1-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Characterization : Use ¹H/¹³C NMR to confirm connectivity (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O) and HRMS for molecular ion verification .

  • Critical Note : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to isolate intermediates .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR : Assign peaks for the naphthalene protons (δ 7.2–8.4 ppm), tetrazole ring (δ 8.36 ppm), and allyl group (δ 5.0–5.5 ppm) .
  • IR : Identify C=O stretching (~1671 cm⁻¹) and S–C vibrations (~1254 cm⁻¹) .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ calculated: 377.83) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can conflicting yield data in multi-step syntheses of this compound be resolved?

  • Analysis : Yields vary due to substituent effects (e.g., electron-rich groups improve cycloaddition efficiency). For example:

  • N-Allyl derivatives yield 25% due to steric hindrance .
  • Electron-donating groups (e.g., 3,4-dimethoxyphenyl) yield 93% via enhanced reactivity .
    • Optimization Strategy :
  • Use Cu(OAc)₂ as a catalyst for 1,3-dipolar cycloadditions to improve regioselectivity .
  • Adjust solvent polarity (e.g., tert-butanol/water mixtures) to stabilize intermediates .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Approach :

Molecular Docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

QSAR Modeling : Correlate substituent effects (e.g., Cl, NO₂) with antimicrobial IC₅₀ values .

  • Case Study : Analogues with naphthalene moieties show enhanced π-π stacking in enzyme pockets, increasing inhibitory potency .

Data Contradiction and Resolution

Q. Why do biological activity results differ across studies for structurally similar derivatives?

  • Root Cause : Variations in assay conditions (e.g., bacterial strain specificity, solvent DMSO% in cell cultures).
  • Resolution Framework :

  • Standardization : Use CLSI guidelines for MIC assays .
  • Control Experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls .

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